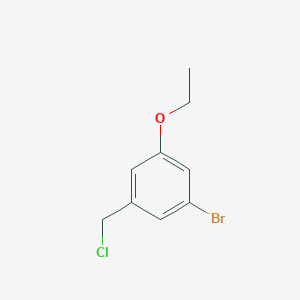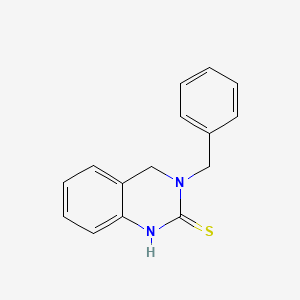
3-Benzyl-1,4-dihydroquinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1,4-dihydroquinazoline-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroquinazoline-2-thione: Lacks the benzyl group but shares similar chemical properties.
1,4-Dihydroquinazoline-2-thione: Similar structure but different substitution pattern.
Quinazoline-2-thione: Parent compound without the dihydro or benzyl groups.
Uniqueness
3-Benzyl-1,4-dihydroquinazoline-2-thione is unique due to the presence of both the benzyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to act as a selective T-type calcium channel blocker and β-secretase inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H14N2S |
|---|---|
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
3-benzyl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
InChI-Schlüssel |
QPHNSQKMOWWKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


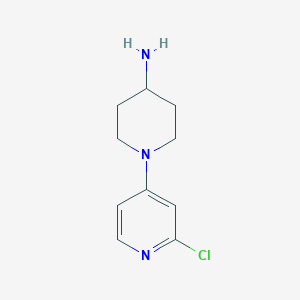



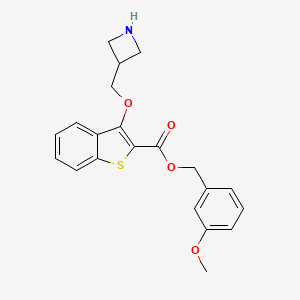
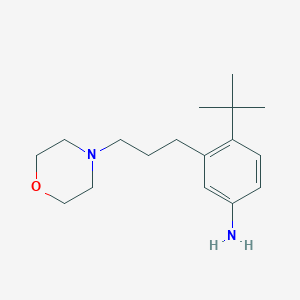
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
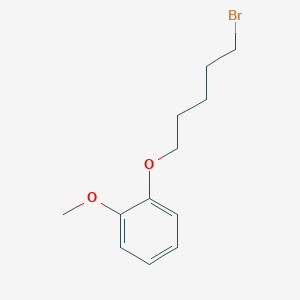

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

